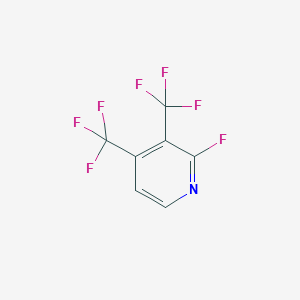

2-フルオロ-3,4-ビス(トリフルオロメチル)ピリジン

概要

説明

2-Fluoro-3,4-bis(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative. TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Physical and Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用

アミノ化反応

2-フルオロ-3,4-ビス(トリフルオロメチル)ピリジンは、医薬品や農薬の重要な中間体であるアミノピリジンの合成におけるアミノ化反応の反応物として機能することができます .

触媒リガンド

この化合物は、パラジウム触媒によるキシレンの空気酸化カップリングによるテトラメチルビフェニルの位置選択的合成のための触媒リガンドとして使用されます .

農薬の合成

農薬に共通の部位であるトリフルオロメチル基を持つため、この化合物はさまざまな農薬の合成における化学中間体として役立ちます .

医薬品用途

2-フルオロ-3,4-ビス(トリフルオロメチル)ピリジンに存在するトリフルオロメチル基は、多くのFDA承認薬に見られ、医薬品開発における潜在的な用途を示唆しています .

化学合成方法

この化合物は、塩素とフッ素の原子間の交換やトリフルオロメチル含有ビルディングブロックからのアセンブリなどの化学合成方法に関与しています .

作用機序

Target of Action

2-Fluoro-3,4-bis(trifluoromethyl)pyridine is primarily used as a reactant in the preparation of aminopyridines . Aminopyridines are a class of compounds that have been found to have a wide range of biological activities, including acting as antagonists at various receptor sites .

Mode of Action

The compound acts as a reactant in amination reactions, which are chemical reactions in which an amine group is introduced into a molecule . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Biochemical Pathways

It is known that the compound is involved in the synthesis of aminopyridines , which can affect various biochemical pathways depending on their specific structures and targets.

Pharmacokinetics

As a reactant in chemical syntheses, its bioavailability would be determined by the properties of the final product, such as the aminopyridines .

Result of Action

The primary result of the action of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine is the production of aminopyridines . These compounds have a wide range of biological activities, depending on their specific structures and targets.

Safety and Hazards

While specific safety and hazards information for 2-Fluoro-3,4-bis(trifluoromethyl)pyridine is not available, it’s important to note that handling of similar compounds should be done with care. For example, 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine should be kept away from open flames, hot surfaces, and sources of ignition. It’s incompatible with strong oxidizing agents and can produce hazardous decomposition products like carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride .

将来の方向性

生化学分析

Biochemical Properties

2-Fluoro-3,4-bis(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms enhance its binding affinity to target biomolecules, leading to specific interactions. For instance, 2-Fluoro-3,4-bis(trifluoromethyl)pyridine has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, it can bind to certain proteins, altering their conformation and function. These interactions are crucial in understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

The effects of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Fluoro-3,4-bis(trifluoromethyl)pyridine has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, 2-Fluoro-3,4-bis(trifluoromethyl)pyridine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can activate or inhibit receptors, leading to downstream signaling events. These molecular interactions result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Fluoro-3,4-bis(trifluoromethyl)pyridine remains stable under specific conditions, maintaining its activity over extended periods. Degradation products may form under certain conditions, potentially altering its biological effects. Long-term exposure to 2-Fluoro-3,4-bis(trifluoromethyl)pyridine has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, toxic or adverse effects may occur. For example, high doses of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine have been associated with hepatotoxicity and nephrotoxicity in animal models. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

2-Fluoro-3,4-bis(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, 2-Fluoro-3,4-bis(trifluoromethyl)pyridine can influence metabolic flux, altering the levels of specific metabolites within cells. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders .

Transport and Distribution

The transport and distribution of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, binding proteins may facilitate its distribution within tissues, influencing its localization and accumulation. These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine is essential for elucidating its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

2-fluoro-3,4-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F7N/c8-5-4(7(12,13)14)3(1-2-15-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWPEPLPDVBJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1391298.png)

![4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1391303.png)

![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)

![3-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1391310.png)

![2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1391311.png)

![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B1391314.png)

![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)